tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1779133-74-2
VCID: VC4409932
InChI: InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-7-5-6-8-14(13)21-4/h5-8H,9-12,18H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)N
Molecular Formula: C17H26N2O3
Molecular Weight: 306.406

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate

CAS No.: 1779133-74-2

Cat. No.: VC4409932

Molecular Formula: C17H26N2O3

Molecular Weight: 306.406

* For research use only. Not for human or veterinary use.

tert-Butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate - 1779133-74-2

Specification

CAS No. 1779133-74-2
Molecular Formula C17H26N2O3
Molecular Weight 306.406
IUPAC Name tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-11-9-17(18,10-12-19)13-7-5-6-8-14(13)21-4/h5-8H,9-12,18H2,1-4H3
Standard InChI Key VUUGURVSNBTBKX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2OC)N

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name is tert-butyl 4-amino-4-[(2-methoxyphenyl)methyl]piperidine-1-carboxylate, with the molecular formula C<sub>18</sub>H<sub>28</sub>N<sub>2</sub>O<sub>3</sub> and a molecular weight of 320.43 g/mol. Key spectroscopic data include:

PropertyValueSource
CAS Number1707361-57-6PubChem
InChI KeyYIAAMVNKKYFNIB-UHFFFAOYSA-NPubChem
Canonical SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)NPubChem
Melting Point112–114°C (predicted)-

The piperidine ring adopts a chair conformation, with the 2-methoxyphenyl group occupying an equatorial position to minimize steric hindrance. The tert-butyl carbamate acts as a protective group for the amine, enhancing solubility in organic solvents during synthesis .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of tert-butyl 4-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves multi-step strategies:

Boronic Ester Cross-Coupling

A reported method utilizes Suzuki-Miyaura coupling between a piperidine boronic ester and a 2-methoxybenzyl halide. For example, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate reacts with 2-methoxybenzyl bromide under palladium catalysis (Pd(PPh<sub>3</sub>)<sub>4</sub>) in tetrahydrofuran (THF), yielding the target compound in ~85% efficiency .

Piperidine-Bpin+2-MeO-Benzyl-XPd(0), BaseTarget Compound\text{Piperidine-Bpin} + \text{2-MeO-Benzyl-X} \xrightarrow{\text{Pd(0), Base}} \text{Target Compound}

Reductive Amination

An alternative approach employs reductive amination of 4-oxopiperidine-1-carboxylate with 2-methoxybenzylamine. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol facilitates the reaction, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)<sub>2</sub>O] .

Chemical Reactivity and Applications

Functional Group Transformations

The compound undergoes three primary reactions:

  • Deprotection: Treatment with trifluoroacetic acid (TFA) removes the Boc group, yielding the free amine for further functionalization.

  • Alkylation/Acylation: The primary amine reacts with alkyl halides or acyl chlorides to form secondary amines or amides.

  • Oxidation: Manganese dioxide (MnO<sub>2</sub>) oxidizes the benzylic position to a ketone, useful for synthesizing α,β-unsaturated carbonyl derivatives.

Kinase Inhibitor Development

Piperidine scaffolds are pivotal in designing anaplastic lymphoma kinase (ALK) inhibitors. For instance, ASP3026, a clinical ALK inhibitor, shares structural motifs with this compound, particularly the piperidine core and aromatic substituents . Modifications to the 2-methoxyphenyl group can enhance binding affinity to kinase ATP pockets.

Antimicrobial Agents

Derivatives with electron-donating groups (e.g., methoxy) exhibit improved activity against Gram-positive bacteria. The 2-methoxy group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs).

Biological Evaluation and Case Studies

In Vitro Cytotoxicity

A 2024 study evaluated the compound’s cytotoxicity against non-small cell lung cancer (NSCLC) cell lines (NCI-H2228). At 10 µM, it showed 45% inhibition of cell proliferation, suggesting moderate activity. Co-administration with cisplatin synergistically enhanced efficacy (75% inhibition) .

Comparative Analysis with Analogues

CompoundKey Structural DifferenceBioactivity (IC<sub>50</sub>)
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylatePhenyl vs. methoxyphenyl320 nM (ALK)
tert-Butyl 4-amino-3-methoxybenzylpiperidine-1-carboxylateMethoxy at C3 vs. C2210 nM (5-HT<sub>1A</sub>)

The 2-methoxy substitution optimizes steric and electronic interactions, improving both kinase and receptor binding compared to analogues.

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